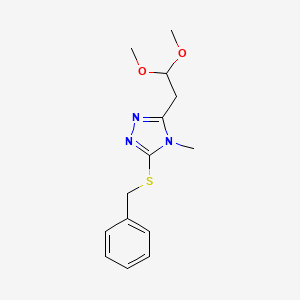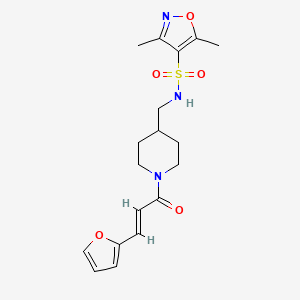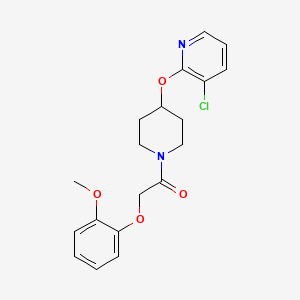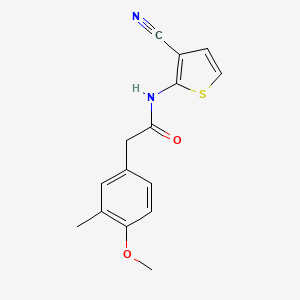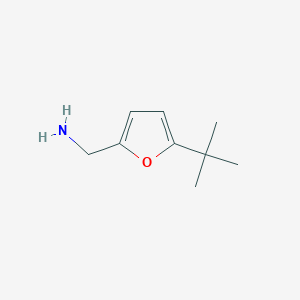![molecular formula C25H27N5O3 B2761324 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941916-80-9](/img/structure/B2761324.png)
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the molecule. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of a benzylpiperidin-1-yl group suggests a cyclic structure, while the oxoethyl group indicates the presence of a carbonyl group and an ethyl group. The phenyl group is a common aromatic ring, and the dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione core suggests a complex ring system with multiple nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group in the oxoethyl group could potentially undergo nucleophilic addition reactions. The nitrogen atoms in the ring system could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The aromatic rings could contribute to the compound’s stability and potentially its solubility in organic solvents .科学的研究の応用
Synthesis and Structural Studies
The chemical structure of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione belongs to a broad class of compounds with varied synthetic pathways and structural properties. Research into similar structures has led to the synthesis of novel compounds through different synthetic strategies, including cascade synthesis and reactions involving isatins, aiming at the development of drug-like scaffolds and potential biological activities. For example, studies have demonstrated methods for creating imidazo and triazine derivatives, focusing on regioselective synthesis and the exploration of their structural characteristics through spectroscopic studies and crystallography (Abushamleh, Shihada, & Weller, 2003).
Antiviral and Antimicrobial Properties
Compounds within this class have been investigated for their antiviral and antimicrobial properties. Early research highlighted the synthesis of imidazo[1,2-a]-s-triazine nucleosides, evaluating their activity against viruses like herpes and rhinovirus, showing moderate activity at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978). Furthermore, the development of dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has been explored, displaying broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting a potential application in combating infectious diseases (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Potential Biological Activity and Drug Discovery
The structural complexity and diversity of triazine derivatives offer a fertile ground for the discovery of new drugs with specific biological activities. Novel synthetic pathways have led to the creation of heterocyclic scaffolds with potential as drug-like molecules. For instance, the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new heterobicyclic scaffold that might serve as a basis for the development of therapeutic agents (Tzvetkov, Euler, & Müller, 2012). The emphasis on creating structures with potential biological activity underscores the importance of these compounds in medicinal chemistry and drug design.
将来の方向性
特性
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c31-22(27-13-11-20(12-14-27)17-19-7-3-1-4-8-19)18-30-24(33)23(32)29-16-15-28(25(29)26-30)21-9-5-2-6-10-21/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGXKDRWHQHUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
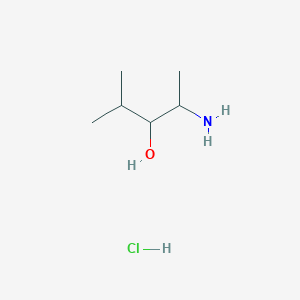
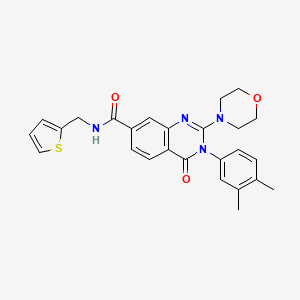
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

